molecular formula C22H29N3O4S B2412739 N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-methylbenzamide CAS No. 1021117-41-8

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-methylbenzamide

Cat. No. B2412739
CAS RN: 1021117-41-8
M. Wt: 431.55
InChI Key: HWQVTFDJIKKJFG-UHFFFAOYSA-N
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Description

“N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-methylbenzamide” is a chemical compound with the molecular formula C14H23N3O3S . It is also known as “(3-([4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl)propyl)amine” with the CAS No. 1105190-76-8 .


Synthesis Analysis

The synthesis of compounds bearing the 2-MeO-Ph-piperazine moiety linked via a three carbon atom linker to the amine group of 1-adamantanamine and memantine has been reported . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . The protected piperazines are then deprotected with PhSH followed by selective intramolecular cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a methoxyphenyl group, which is a phenyl ring with a methoxy group attached . The compound also contains a sulfonyl group, which consists of a sulfur atom bonded to two oxygen atoms and connected to an alkyl or aryl group .


Chemical Reactions Analysis

The compound has been involved in reductive amination reactions . In these reactions, the compound is reacted with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

Scientific Research Applications

Selective Serotonin Receptor Agonists

Research on benzamide derivatives, including similar compounds, has demonstrated their potential as selective serotonin 4 (5-HT4) receptor agonists. These compounds have been evaluated for their effects on gastrointestinal motility, showing promise as novel prokinetic agents with the potential to enhance gastric emptying and defecation, indicating their usefulness in treating gastrointestinal disorders without the side effects associated with 5-HT3 and dopamine D2 receptor-binding affinity (Sonda et al., 2004).

Radiolabeled Antagonists for PET Imaging

Further research has focused on developing radiolabeled antagonists for positron emission tomography (PET) imaging, such as [18F]p-MPPF. These compounds are used to study the serotonergic neurotransmission system, offering insights into brain function and potential disorders related to serotonin receptors (Plenevaux et al., 2000).

Dopamine Receptor Ligands

Another area of application involves the development of compounds as potent and selective ligands for dopamine receptors, particularly D(3) receptors. These studies are significant for understanding and potentially treating neurological disorders, including Parkinson's disease and schizophrenia, by targeting specific dopamine receptor subtypes for therapeutic effects (Leopoldo et al., 2002).

Brain Imaging Agents

Compounds structurally related to N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-methylbenzamide have also been synthesized and characterized for their potential as brain imaging agents in PET studies. These agents can provide valuable insights into brain activity and diseases by offering a non-invasive method to visualize and quantify biological processes in the brain (Mou et al., 2009).

5-HT7 Receptor Antagonists

Research has also led to the preparation and evaluation of piperazine derivatives as antagonists for the 5-HT7 receptor, indicating their potential in studying and treating conditions related to this receptor, including mood disorders and circadian rhythm disturbances (Yoon et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results .

properties

IUPAC Name

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-18-6-3-4-7-21(18)22(26)23-12-5-17-30(27,28)25-15-13-24(14-16-25)19-8-10-20(29-2)11-9-19/h3-4,6-11H,5,12-17H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQVTFDJIKKJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-methylbenzamide

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